molecular formula C21H20F3NO3 B2790664 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide CAS No. 1421466-31-0

3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide

Cat. No.: B2790664
CAS No.: 1421466-31-0
M. Wt: 391.39
InChI Key: AHHHYASPZTZAED-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a trifluoromethyl group, and a phenoxy group . These groups are common in many pharmaceuticals and synthetic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the methoxyphenyl group. The trifluoromethyl group can be introduced using various methods, such as treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the trifluoromethyl group has a significant electronegativity .

Mechanism of Action

Mode of Action

These interactions may induce conformational changes in the target proteins, altering their function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in signal transduction, it could impact pathways related to cell growth and differentiation. Without specific target information, it’s challenging to predict the exact pathways affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. The compound’s chemical structure suggests it may be lipophilic, which could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target information. Based on its chemical structure, it may have potential therapeutic effects, such as anti-inflammatory or anti-cancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its activity. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. It could also involve the development of new methods for introducing the trifluoromethyl group .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c1-27-18-10-7-16(8-11-18)9-12-20(26)25-13-2-3-14-28-19-6-4-5-17(15-19)21(22,23)24/h4-8,10-11,15H,9,12-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHHYASPZTZAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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